molecular formula C26H23NO5 B13500975 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B13500975
M. Wt: 429.5 g/mol
InChI Key: JOIDIMGBYIWWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a complex organic compound with a unique structure It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves multiple steps. One common method starts with the protection of the amine group using the Fmoc group. This is followed by the introduction of the methoxy group and the formation of the tetrahydroquinoline ring through cyclization reactions. The final step involves the carboxylation of the compound to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput screening methods can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: The methoxy and Fmoc groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can protect amine groups during peptide synthesis, preventing unwanted side reactions. The methoxy and tetrahydroquinoline groups can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • (S)-2-((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxycarbonyl)butanoic acid

Uniqueness

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its combination of the Fmoc protecting group, methoxy group, and tetrahydroquinoline ring

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-6-methoxy-3,4-dihydro-2H-quinoline-4-carboxylic acid

InChI

InChI=1S/C26H23NO5/c1-31-16-10-11-24-22(14-16)21(25(28)29)12-13-27(24)26(30)32-15-23-19-8-4-2-6-17(19)18-7-3-5-9-20(18)23/h2-11,14,21,23H,12-13,15H2,1H3,(H,28,29)

InChI Key

JOIDIMGBYIWWJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(CCC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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